2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol
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Description
2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of derivatives of this compound is in the development of novel antimicrobial agents. For instance, a study described the synthesis of novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, which demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds showed low minimal inhibition concentrations (MIC) values against different clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research on 1,3,4-oxadiazole derivatives has shown their effectiveness in preventing corrosion of mild steel in sulphuric acid environments. These compounds, through gravimetric, electrochemical, SEM, and computational studies, demonstrated protective layer formation on the metal surface, indicating their utility in industrial applications where corrosion resistance is critical (Ammal et al., 2018).
Antitubercular Activity
Furthermore, derivatives of this compound have been explored for their antitubercular activities. A study reported the design, synthesis, and biological evaluation of novel benzoxazole derivatives linked with 1,3,4-oxadiazole, showing promising antimicrobial and antitubercular activities. These compounds displayed excellent docking scores with antitubercular receptors, offering insights into the development of new treatments for tuberculosis (Fathima et al., 2021).
Antiproliferative and Antibacterial Potential
Additionally, some derivatives have been investigated for their antiproliferative and antibacterial potential. For instance, thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety were synthesized and demonstrated significant antitumor and antibacterial activities, highlighting the versatility of this compound's derivatives in developing new pharmaceutical agents (Abdelriheem et al., 2015).
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-3-11-9(2)18-17(20-16(11)22)26-7-14-19-15(21-25-14)10-4-5-12-13(6-10)24-8-23-12/h4-6H,3,7-8H2,1-2H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPZXKHNAOBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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